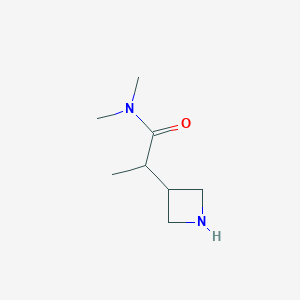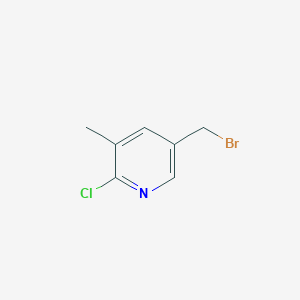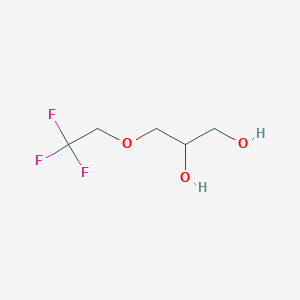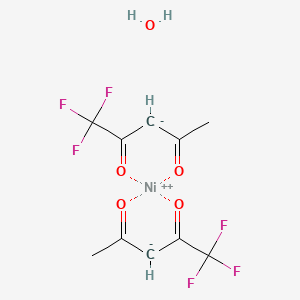
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula Ni(CF3COCHCOCH3)2·2H2O. It is a nickel complex where the nickel ion is coordinated with two 1,1,1-trifluoro-2,4-pentanedionate ligands and two water molecules. This compound is known for its use in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(0) or nickel(I) species.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(0) or nickel(I) species.
Substitution: Various nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial agent.
Industry: It is used in the deposition of nickel films and coatings, as well as in the production of nickel-based materials.
Mechanism of Action
The mechanism of action of Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel ion in the complex can interact with different molecular targets, leading to changes in their chemical properties. The pathways involved in these interactions are studied to understand the compound’s effects in different applications.
Comparison with Similar Compounds
Nickel(II) 1,1,1-trifluoro-2,4-pentanedionate dihydrate is unique due to the presence of trifluoromethyl groups in its ligands, which impart distinct chemical properties. Similar compounds include:
Nickel(II) acetylacetonate: Lacks the trifluoromethyl groups, leading to different reactivity and applications.
Nickel(II) hexafluoroacetylacetonate: Contains more fluorine atoms, resulting in higher stability and different chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
Molecular Formula |
C10H10F6NiO5 |
|---|---|
Molecular Weight |
382.87 g/mol |
IUPAC Name |
nickel(2+);1,1,1-trifluoropentane-2,4-dione;hydrate |
InChI |
InChI=1S/2C5H4F3O2.Ni.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2H,1H3;;1H2/q2*-1;+2; |
InChI Key |
DUCAGFCMJBWFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


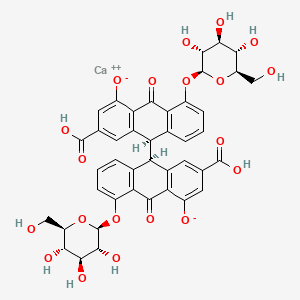

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)


![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)


![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)
